

2-Methoxybenzoic acid-d3 physical properties

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Compound of Interest

Compound Name: 2-Methoxybenzoic acid-d3

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An In-depth Technical Guide on the Core Physical Properties of **2-Methoxybenzoic acid-d3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Methoxybenzoic acid-d3**. This deuterated analog of 2-Methoxybenzoic acid is a valuable tool in various research applications, particularly as an internal standard in analytical studies.^[1] This document outlines its fundamental physical and chemical characteristics, presents detailed experimental protocols for their determination, and includes visual workflows to aid in understanding the methodologies.

Core Physical and Chemical Properties

2-Methoxybenzoic acid-d3, also known as o-anisic acid-d3, is an isotopically labeled aromatic carboxylic acid. Its physical properties are nearly identical to its non-deuterated counterpart, 2-Methoxybenzoic acid, with the primary difference being its molecular weight due to the presence of three deuterium atoms in the methoxy group.

General and Molecular Properties

The fundamental molecular and identifying properties are summarized below. Data for the non-deuterated form is included for comparison.

Property	Value (2-Methoxybenzoic acid-d3)	Value (2-Methoxybenzoic acid)	Reference
IUPAC Name	2-(Methoxy-d3)benzoic acid	2-Methoxybenzoic acid	[2]
Synonyms	o-Anisic acid-d3	o-Anisic acid, O-Methylsalicylic acid	[2][3]
CAS Number	96739-36-5	579-75-9	[3][4]
Molecular Formula	C ₈ H ₅ D ₃ O ₃	C ₈ H ₈ O ₃	[3][4][5]
Molecular Weight	155.17 g/mol	152.15 g/mol	[4][5][6]
Appearance	-	White crystalline powder/needles	[3][5][6]

Thermodynamic and Solubility Properties

These properties are crucial for the handling, formulation, and application of the compound in experimental settings. The values presented are for the non-deuterated form, 2-Methoxybenzoic acid, but are expected to be highly representative for the d3-analog.

Property	Value	Reference
Melting Point	98-106 °C	[5][6][7][8]
Boiling Point	~275-280 °C	[5][6]
Density	~1.35 g/cm ³	[3][5]
Water Solubility	5 mg/mL (at 30 °C)	[6][8]
Solubility (Other)	Soluble in boiling water, organic solvents, freely soluble in ethanol, 30 mg/mL in DMSO.	[6][9]
pKa	4.09	[3]
LogP	1.59	[6][8]

Experimental Protocols

This section details the methodologies for determining the key physical properties cited above.

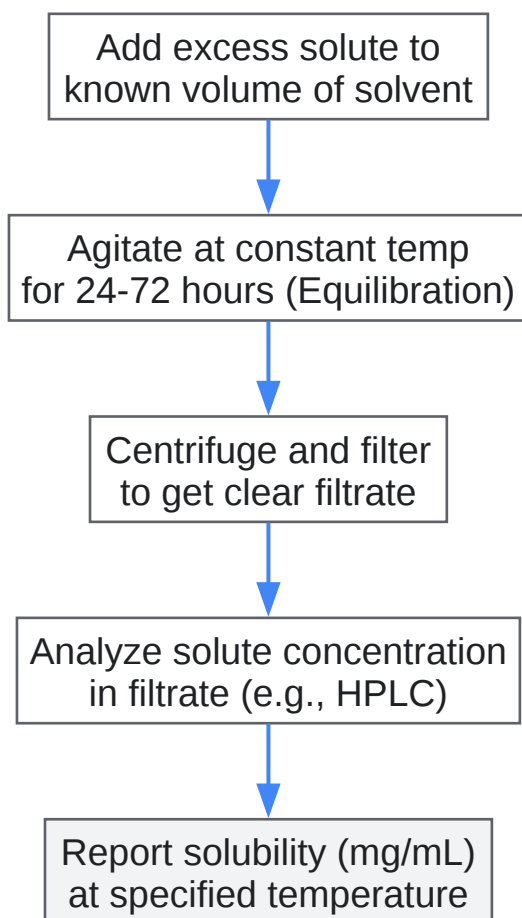
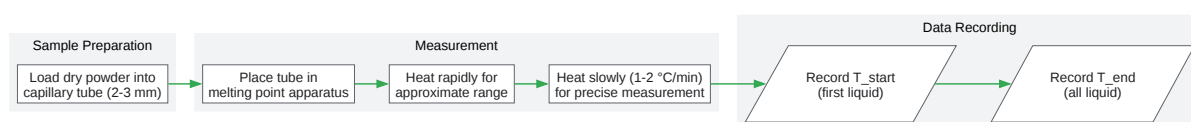
Melting Point Determination (Capillary Method)

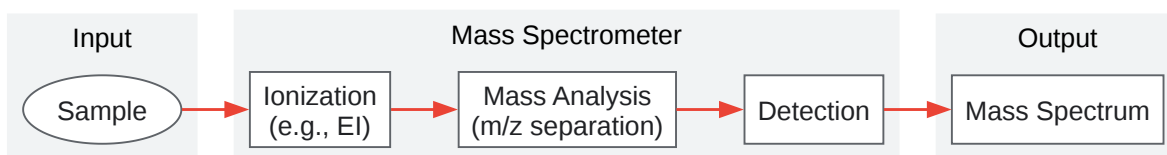
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[10]

Protocol:

- **Sample Preparation:** A small amount of the dry, powdered **2-Methoxybenzoic acid-d3** is loaded into a capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm to ensure dense packing.[10]
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus, which contains a heated block and a magnifying lens for observation.[10]
- **Approximate Determination:** A preliminary rapid heating run (10-20 °C/min) is performed to determine the approximate melting range.

- Accurate Determination: A second, fresh sample is heated slowly (1-2 °C/min), starting from a temperature about 20 °C below the approximate melting point.[10]
- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T_start), and the temperature at which the entire sample becomes a clear liquid is the end of the range (T_end).[10]





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